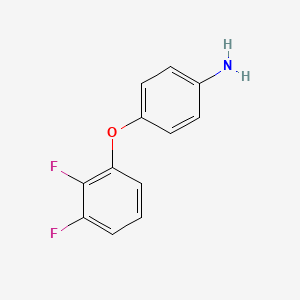![molecular formula C15H28N2O7S B8618240 tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B8618240.png)
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate is a complex organic compound with a variety of applications in chemical synthesis and research. This compound is characterized by its tert-butyl and tert-butoxycarbonyl groups, which provide steric hindrance and stability, making it useful in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases and solvents like dichloromethane or acetonitrile.
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution reactions can yield a variety of derivatives, while deprotection reactions yield the free amine .
Applications De Recherche Scientifique
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate involves its ability to act as a protecting group and a leaving group in various chemical reactions. The Boc group protects amines from unwanted reactions, while the mesyl group can be easily displaced by nucleophiles, facilitating the formation of new bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- tert-Butyl 2-[(methylsulfonyl)oxy]methylazetidine-1-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate is unique due to its combination of Boc and mesyl groups, which provide both protection and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C15H28N2O7S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O7S/c1-14(2,3)22-12(18)16-10-8-17(13(19)23-15(4,5)6)9-11(10)24-25(7,20)21/h10-11H,8-9H2,1-7H3,(H,16,18) |
Clé InChI |
YMTOBPWGUOGQGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(CC1OS(=O)(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol](/img/structure/B8618234.png)

